molecular formula C14H10ClN3OS B2966235 7-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-58-7

7-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2966235
CAS RN: 422526-58-7
M. Wt: 303.76
InChI Key: RVRVZYVVOGVQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various human cancers, making it an attractive target for cancer therapy.

Scientific Research Applications

Synthesis and Characterization

  • A study by Eynde et al. (1993) explored a method for the preparation of 2-substituted quinazolines, demonstrating the versatility of these compounds in chemical synthesis.
  • Sakee and Grigg (2009) conducted a study on the synthesis of quinazoline derivatives, emphasizing the potential of these compounds in various chemical reactions.

Pharmacological Properties

  • Wilhelm et al. (2014) investigated the pharmacological properties of quinoline derivatives, including anticonvulsant, antinociceptive, and anti-inflammatory activities.
  • Research by Farag et al. (2012) on quinazolinone derivatives highlighted their potential as anti-inflammatory and analgesic agents.

Corrosion Inhibition

  • A study by Saha et al. (2016) focused on the use of quinazolinone compounds in corrosion inhibition, showing their effectiveness in protecting metals in acidic environments.

Catalysis and Cross-Coupling Reactions

  • Melzig et al. (2010) researched the use of quinazoline derivatives in nickel-catalyzed cross-coupling reactions, demonstrating their utility in organic synthesis.

Antimicrobial and Anticancer Properties

  • The antimicrobial and anticancer properties of quinoline derivatives were investigated by Bondock and Gieman (2015), highlighting the potential therapeutic applications of these compounds.

Antioxidant Activities

  • Saraiva et al. (2015) explored the antioxidant properties of quinoline derivatives, indicating their potential use in combating oxidative stress.

Insecticidal Activity

  • The insecticidal properties of quinazolinone compounds were examined by Cong, Jiang, and Cheng (2021), demonstrating their effectiveness against certain insect species.

properties

IUPAC Name

7-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-9-4-5-11-12(7-9)17-14(20)18(13(11)19)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRVZYVVOGVQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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